1-(6-Fluoropyridin-3-yl)ethanone
Overview
Description
1-(6-Fluoropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6FNO . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-fluoro-N-methoxy-N-methylpyridin-2-amine with methylmagnesium bromide . The reaction is carried out in anhydrous tetrahydrofuran (THF) at -78°C to 25°C .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 6th position and an ethanone group at the 1st position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 139.13 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 246.7±20.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Chemical Synthesis and Characterization
1-(6-Fluoropyridin-3-yl)ethanone and its derivatives are primarily utilized in the field of chemical synthesis, where they serve as key intermediates for the preparation of more complex molecules. For instance, derivatives of this compound have been synthesized and characterized using various spectroscopic techniques such as IR, NMR, and MS, indicating their potential in chemical research for creating novel compounds with specific properties (Govindhan et al., 2017).
Biomedical Research
The biomedical applications of these derivatives are notable, especially in the context of cytotoxic studies and molecular docking studies. The synthesized compounds have been evaluated for their cytotoxicity, with some exhibiting notable effects against specific cell lines, suggesting potential applications in the development of therapeutic agents (Adimule et al., 2014). Molecular docking studies further elucidate the potential of these molecules in interacting with biological targets, which is crucial for drug design and discovery.
Antimicrobial and Antifungal Properties
Several derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities, with some showing comparable or even superior activity to standard medicinal compounds. This highlights the potential of these derivatives in the development of new antimicrobial and antifungal agents, which is a significant area of research given the increasing resistance to existing drugs (Pejchal et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(6-fluoropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQPPKSWFCUWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517899 | |
Record name | 1-(6-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84331-14-6 | |
Record name | 1-(6-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-fluoropyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.